2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide” is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the acetamidophenyl and methoxybenzyl groups. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction parameters. Solvent extraction, crystallization, and chromatography might be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or sulfathiazole.
Acetamidophenyl Derivatives: Compounds like acetaminophen (paracetamol) that contain the acetamidophenyl group.
Methoxybenzyl Derivatives: Compounds with methoxybenzyl groups, such as vanillin.
Uniqueness
“2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide” is unique due to its specific combination of functional groups and its potential biological activities
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2/c1-15(28)25-17-7-9-18(10-8-17)26-22(30)14-33-23-27-19(13-32-23)11-21(29)24-12-16-5-3-4-6-20(16)31-2/h3-10,13H,11-12,14H2,1-2H3,(H,24,29)(H,25,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYXCFUXFBGVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.